Furo[3,2-c]pyridine

Kappa-Opioid Receptor Analgesia Medicinal Chemistry

Furo[3,2-c]pyridine (CAS 271-92-1) is a bicyclic heteroaromatic scaffold consisting of a furan ring fused to a pyridine ring at the 3,2-c positions. With a molecular formula of C7H5NO, a molecular weight of 119.12 g/mol, and predicted physicochemical properties including a density of 1.196 g/cm³ and a boiling point of 197.9 °C at 760 mmHg , this compound serves as a privileged structure in drug discovery.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 271-92-1
Cat. No. B1313802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine
CAS271-92-1
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC=C2
InChIInChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
InChIKeyWJDMEHCIRPKRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine (CAS 271-92-1): Procurement and Differentiation Guide for Medicinal Chemistry Scaffolds


Furo[3,2-c]pyridine (CAS 271-92-1) is a bicyclic heteroaromatic scaffold consisting of a furan ring fused to a pyridine ring at the 3,2-c positions [1]. With a molecular formula of C7H5NO, a molecular weight of 119.12 g/mol, and predicted physicochemical properties including a density of 1.196 g/cm³ and a boiling point of 197.9 °C at 760 mmHg , this compound serves as a privileged structure in drug discovery. Its unique angular geometry, distinct from linear furopyridine isomers, dictates a specific vector presentation of substituents, enabling access to biologically relevant chemical space often inaccessible to its isomers [1][2].

Furo[3,2-c]pyridine: Why Simple Isomer Substitution is Invalid in Drug Discovery


Substituting furo[3,2-c]pyridine with its isomeric counterparts (e.g., furo[2,3-c]pyridine, furo[3,2-b]pyridine) or with sulfur-containing analogs (e.g., thieno[3,2-c]pyridine) is a high-risk maneuver that can drastically alter biological activity and synthetic accessibility. This is due to fundamental differences in the spatial orientation of hydrogen bond donor/acceptor groups, the electronic distribution across the fused ring system, and the regioselectivity of electrophilic substitution reactions [1][2][3]. As the following evidence demonstrates, the unique angular architecture of furo[3,2-c]pyridine is critical for achieving potent and selective target engagement, optimal pharmacokinetic properties, and practical synthetic routes.

Furo[3,2-c]pyridine: Quantitative Evidence for Scaffold Selection and Procurement


Kappa-Opioid Receptor Agonist Potency: A 5-Fold Advantage Over a Structural Analog

In a study evaluating 4-[(alkylamino)methyl]furo[3,2-c]pyridines as selective kappa-opioid receptor agonists, the 3-pyrrolidinol derivative (compound 17) demonstrated an IC50 of 2.7 nM in the rabbit vas deferens assay [1]. This was a 5-fold improvement in potency compared to its direct pyrrolidine analog (compound 16), which had an IC50 of 15 nM [1]. This highlights how subtle modifications on the furo[3,2-c]pyridine core can dramatically enhance target engagement.

Kappa-Opioid Receptor Analgesia Medicinal Chemistry

BD2-Selective BET Inhibition: Furo[3,2-c]pyridine Core Enables Unprecedented 354-Fold Selectivity

A series of furo[3,2-c]pyridin-4(5H)-one derivatives were optimized as BD2-selective BET inhibitors. The representative compound 8l (XY153) potently bound to the BRD4 BD2 domain with an IC50 of 0.79 nM and exhibited a remarkable 354-fold selectivity over the BRD4 BD1 domain [1]. This high degree of domain selectivity is a critical differentiator from pan-BET inhibitors, which are associated with dose-limiting toxicities.

BET Inhibitor Epigenetics BRD4 BD2-Selective

cMET/RON Kinase Inhibition: Enabling Orally Efficacious Antitumor Agents

A series of novel 6-aminofuro[3,2-c]pyridines, including the advanced lead OSI-296, were developed as potent and orally efficacious inhibitors of cMET and RON kinases [1]. OSI-296, which contains the furo[3,2-c]pyridine core, demonstrated nanomolar potency against cMET and showed in vivo efficacy in tumor xenograft models following oral dosing [1]. This contrasts with many kinase inhibitor scaffolds that lack favorable oral bioavailability, highlighting a key advantage of this specific heterocycle.

cMET Kinase RON Kinase Oncology OSI-296

Distinctive 13C NMR Profile Enables Rapid Structural Confirmation and Quality Control

A comprehensive 13C NMR study of four isomeric furopyridines revealed distinct chemical shift patterns for the furo[3,2-c]pyridine scaffold [1]. These unique spectral fingerprints allow for unambiguous differentiation from its regioisomers, such as furo[2,3-c]pyridine, furo[3,2-b]pyridine, and furo[2,3-b]pyridine [1]. This is a critical advantage for procurement and quality control, as it provides a simple, quantitative method to verify the identity and purity of the received material.

13C NMR Analytical Chemistry QC Structural Elucidation

Predictable Regioselectivity in Electrophilic Substitution: Enabling Efficient Derivatization

Furo[3,2-c]pyridine undergoes highly predictable electrophilic substitution. Nitration occurs regioselectively at the 2-position to yield 2-nitrofuro[3,2-c]pyridine, while bromination and chlorination proceed to give the corresponding 2,3-dihalo-2,3-dihydrofuro[3,2-c]pyridines [1]. This predictable reactivity is a stark contrast to some other furopyridine isomers, where the substitution pattern is less controlled, potentially leading to complex mixtures and lower synthetic yields [1].

Electrophilic Substitution Nitration Bromination Derivatization

MNK1/2 Inhibition: A Potent 1.2 nM Lead from a Furo[3,2-c]pyridine-Based Series

A recent study on furo[3,2-c]pyridine-based MNK1/2 inhibitors reported the discovery of compound 34, which displayed exceptional potency with an IC50 of 1.2 nM for MNK1 and 1.3 nM for MNK2 [1]. The compound also demonstrated a functional cellular effect, dose-dependently decreasing the phosphorylation of the downstream target eIF4E in CT26 colorectal tumor cells [1]. This demonstrates that the furo[3,2-c]pyridine core can support the development of highly potent and cellularly active kinase inhibitors, a critical benchmark for lead optimization.

MNK1 MNK2 Colorectal Cancer Kinase Inhibitor

Furo[3,2-c]pyridine: Optimal Application Scenarios Based on Differentiating Evidence


Discovery of Domain-Selective Epigenetic Probes and Therapeutics

Leverage the proven ability of the furo[3,2-c]pyridine scaffold to deliver exceptional domain selectivity, as demonstrated by the 354-fold BD2-over-BD1 selectivity of compound 8l (XY153) [1]. This core is ideal for programs targeting bromodomain-containing proteins where pan-inhibition leads to toxicity. The selectivity profile is a direct result of the unique geometry of the furo[3,2-c]pyridine core.

Optimization of Kinase Inhibitors for Oral Administration

Utilize the furo[3,2-c]pyridine core to build kinase inhibitor leads with enhanced oral bioavailability. The success of OSI-296, a 6-aminofuro[3,2-c]pyridine derivative that demonstrated oral efficacy in tumor xenograft models, provides strong class-level evidence that this scaffold can impart favorable drug-like properties [1]. This is a strategic advantage over other heterocyclic cores that often lead to compounds with poor oral absorption.

Synthesis of Highly Potent Kappa-Opioid Receptor Agonists

Initiate a medicinal chemistry campaign targeting the kappa-opioid receptor using furo[3,2-c]pyridine as the privileged scaffold. The structure-activity relationship data, showing a 5-fold increase in potency (IC50 from 15 nM to 2.7 nM) through a simple substitution on the core, validates its sensitivity and potential for achieving high target engagement [1].

Reliable Building Block for High-Throughput Derivatization Libraries

Employ furo[3,2-c]pyridine as a robust building block for parallel synthesis. Its predictable regioselectivity in electrophilic substitution reactions, such as nitration at the 2-position, ensures clean and efficient derivatization [1]. This minimizes the formation of isomeric byproducts, leading to higher yields and easier purification of compound libraries, thereby improving overall workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.